1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)-

Description

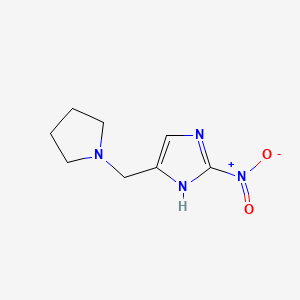

1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- is a nitro-substituted imidazole derivative characterized by a nitro group at position 2 and a pyrrolidinylmethyl substituent at position 4 of the imidazole ring. The imidazole core is a five-membered aromatic heterocycle with two nitrogen atoms, widely utilized in medicinal chemistry due to its ability to participate in hydrogen bonding and π-stacking interactions.

Properties

IUPAC Name |

2-nitro-5-(pyrrolidin-1-ylmethyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c13-12(14)8-9-5-7(10-8)6-11-3-1-2-4-11/h5H,1-4,6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPRVEPEYAHRKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CN=C(N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218534 | |

| Record name | 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68406-49-5 | |

| Record name | 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068406495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced using hydrogenation or other reducing agents.

Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are commonly used.

Major Products Formed:

Reduction: The major product is the corresponding amine derivative.

Substitution: Depending on the substituent, various substituted imidazole derivatives can be formed.

Scientific Research Applications

1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and functional materials.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The imidazole ring can also bind to metal ions and enzymes, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Key Observations :

- The pyrrolidinylmethyl group in the target compound introduces a cyclic amine, contrasting with aryl or alkyl substituents in analogs. This may reduce crystallinity compared to chlorophenyl derivatives (e.g., 14f) .

- Positional isomerism (nitro at position 2 vs.

Physicochemical Properties

Data from and highlight substituent effects on physical properties (Table 2):

Analysis :

- Chlorophenyl substituents (14f, 14g) correlate with higher melting points, likely due to enhanced van der Waals forces and molecular rigidity .

- The pyrrolidinylmethyl group in the target compound may lower melting points compared to 14f/g by disrupting crystal packing, as seen in other amine-containing imidazoles () .

Biological Activity

1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a five-membered imidazole ring with a nitro group and a pyrrolidinylmethyl substituent. Its chemical structure can be represented as follows:

- IUPAC Name: 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)-

- CAS Number: 68406-49-5

The biological activity of 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The imidazole ring can coordinate with metal ions, influencing enzyme activities and biochemical pathways.

- Receptor Binding: The pyrrolidinylmethyl group enhances binding affinity to specific receptors, modulating their function.

- Nitro Group Activity: The presence of the nitro group is known to contribute to the compound's antimicrobial and anticancer properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity: Studies have shown effectiveness against various bacterial strains.

- Anticancer Properties: Preliminary data suggest potential cytotoxic effects on cancer cell lines.

- Antiparasitic Effects: The compound has been evaluated for activity against parasites like Trypanosoma cruzi.

Data Table: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | |

| Anticancer | HeLa cells | 20 | |

| Antiparasitic | T. cruzi (amastigotes) | 4.76 |

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of various imidazole derivatives, 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- demonstrated significant inhibition against E. coli with an IC50 value of 15 µM. This suggests that modifications to the imidazole structure can enhance antibacterial potency.

Case Study 2: Anticancer Potential

Another investigation focused on the compound's cytotoxic effects on HeLa cells. The results indicated an IC50 value of 20 µM, highlighting its potential as a lead compound for further development in cancer therapeutics.

Case Study 3: Antiparasitic Efficacy

Research evaluating antiparasitic activity revealed that the compound exhibited an IC50 of 4.76 µM against T. cruzi amastigotes. This positions it as a promising candidate for drug development targeting Chagas disease.

Q & A

Q. How can researchers reconcile discrepancies between theoretical (DFT) and experimental (SCXRD) bond lengths?

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?

- Analysis : Nonlinear regression (GraphPad Prism) fits sigmoidal curves (Hill equation). Bootstrap resampling estimates confidence intervals. PCA reduces dimensionality in multi-parametric SAR datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.